4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester
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Overview
Description
4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, phenoxy, and carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid methyl ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid methyl ester group may produce an alcohol.
Scientific Research Applications
4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative of naphthalene with a carboxylic acid group.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and aromatic structures.
4-Hydroxy-7-(phenylmethoxy)-2-naphthalenecarboxylic acid methyl ester: A closely related compound with a phenylmethoxy group instead of a phenoxy group.
Uniqueness
4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H14O4 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-8-phenoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-18(20)12-10-15-14(16(19)11-12)8-5-9-17(15)22-13-6-3-2-4-7-13/h2-11,19H,1H3 |
InChI Key |
BCUKASGJHOZHHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2OC3=CC=CC=C3)C(=C1)O |
Origin of Product |
United States |
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